molecular formula C10H15NS B14630936 2-Propanethiol, 1-anilino-2-methyl- CAS No. 54410-26-3

2-Propanethiol, 1-anilino-2-methyl-

Cat. No.: B14630936
CAS No.: 54410-26-3
M. Wt: 181.30 g/mol
InChI Key: ZVYNGWGESDJLPW-UHFFFAOYSA-N
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Description

The compound 2-Propanethiol, 1-anilino-2-methyl- (CAS: 149653-63-4) is a sulfur-containing organic molecule with a propanethiol backbone modified by a methyl group at the 2-position and an anilino (phenylamino) substituent at the 1-position. Its molecular formula is C₁₁H₁₇NOS, with a molecular weight of 211.32 g/mol .

Properties

CAS No.

54410-26-3

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

1-anilino-2-methylpropane-2-thiol

InChI

InChI=1S/C10H15NS/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3

InChI Key

ZVYNGWGESDJLPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=CC=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanethiol, 1-anilino-2-methyl- can be achieved through several methods. One common method involves the reaction of aniline with 2-methyl-2-propanethiol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 2-Propanethiol, 1-anilino-2-methyl- may involve more advanced techniques and equipment. The process often includes the use of high-purity reactants and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propanethiol, 1-anilino-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids.

Major Products Formed:

Scientific Research Applications

2-Propanethiol, 1-anilino-2-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propanethiol, 1-anilino-2-methyl- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The aniline group can interact with various receptors and pathways, leading to different biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Risks
2-Propanethiol, 1-anilino-2-methyl- 149653-63-4 C₁₁H₁₇NOS 211.32 Anilino, methyl Likely pharmaceutical intermediate
2-Propanethiol (isopropyl mercaptan) 75-33-2 C₃H₈S 76.16 Thiol (-SH) Pesticide precursor, biomarker in foods
2-Methyl-2-propanethiol (tert-butyl mercaptan) 75-66-1 C₄H₁₀S 90.19 Tertiary thiol Banned under Rotterdam Convention (high toxicity)
1-Propanethiol 107-03-9 C₃H₈S 76.16 Primary thiol Petrochemical analysis standard
2-(2,3-Dimethylanilino)phenol - C₁₄H₁₅NO 213.28 Dimethylanilino, phenol Pharmaceutical intermediate

Key Findings :

Reactivity and Stability: The tertiary thiol (2-methyl-2-propanethiol) exhibits lower nucleophilicity compared to primary thiols like 1-propanethiol due to steric hindrance, impacting its reactivity in substitution reactions .

Toxicity and Regulatory Status: 2-Methyl-2-propanethiol is banned under the Rotterdam Convention due to its use in toxic sprays that disrupt human physiological systems . 2-Propanethiol (CAS 75-33-2) has moderate toxicity, with flammability and irritant risks noted in safety data .

Analytical Detection :

  • Thiols like 2-methyl-2-propanethiol are quantified via conductometric titrations using HgCl₂ or CuCl₂, forming insoluble metal-thiolate complexes .

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